N-(1-benzothiophen-5-yl)-2-(4-methoxy-3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-2-(4-methoxy-3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c1-12-9-13(3-5-16(12)21-2)10-18(20)19-15-4-6-17-14(11-15)7-8-22-17/h3-9,11H,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUJLANWKPLYHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NC2=CC3=C(C=C2)SC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzothiophen-5-yl)-2-(4-methoxy-3-methylphenyl)acetamide typically involves the reaction of benzo[b]thiophene derivatives with acetamide derivatives under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where benzo[b]thiophene is reacted with 2-(4-methoxy-3-methylphenyl)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at elevated temperatures to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzothiophen-5-yl)-2-(4-methoxy-3-methylphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
N-(1-benzothiophen-5-yl)-2-(4-methoxy-3-methylphenyl)acetamide has found applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-(1-benzothiophen-5-yl)-2-(4-methoxy-3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For instance, in biological systems, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Structural Analogues and Key Substituents
The compound’s benzothiophene core and substituted phenylacetamide group differentiate it from other acetamide derivatives. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Differences and Implications
- Benzothiophene vs.
- Substituent Effects :
- The 4-methoxy-3-methylphenyl group in the target compound introduces steric hindrance and electron-donating effects, contrasting with the 4-hydroxyphenyl in compound 40005 (), which may improve solubility via hydrogen bonding .
- Trifluoromethyl groups in EP3 348 550A1 derivatives enhance metabolic stability and lipophilicity compared to the target’s methyl and methoxy groups .
- Biological Activity :
- Compound E () shares the 4-methoxy-3-methylphenyl group but replaces acetamide with formamide, showing higher relative activity (1.8 vs. 1.2–1.3 for analogs), suggesting formamide may enhance target engagement .
- KCH-1521’s N-acylurea moiety demonstrates distinct mechanisms (talin modulation) compared to classical acetamides .
Biological Activity
N-(1-benzothiophen-5-yl)-2-(4-methoxy-3-methylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzothiophene moiety and a methoxy-substituted aromatic ring. Its chemical formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms which may contribute to its biological properties.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antiviral Activity : Analogous compounds have shown broad-spectrum antiviral effects against viruses such as HIV and HBV. For instance, N-phenylbenzamide derivatives have been reported to enhance intracellular levels of APOBEC3G (A3G), a host protein that inhibits viral replication by interfering with viral DNA synthesis .
- Antioxidant Properties : Compounds containing thiophene rings are often associated with antioxidant activity, which can mitigate oxidative stress in biological systems.
Antiviral Studies
In a study examining the antiviral effects of related compounds, derivatives were tested for their ability to inhibit HBV replication. The results indicated that certain derivatives exhibited significant antiviral activity with IC50 values in the low micromolar range. For instance, one derivative showed an IC50 of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains . This suggests that this compound may have similar potential.
Cytotoxicity and Therapeutic Index
In vitro cytotoxicity assays are critical for assessing the safety profile of new compounds. The therapeutic index (TI), calculated as the ratio of CC50 (the concentration causing 50% cytotoxicity) to IC50 (the concentration inhibiting viral replication), provides insights into the safety margin of the compound. For example, derivatives with TI values exceeding 10 are considered promising candidates for further development .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
